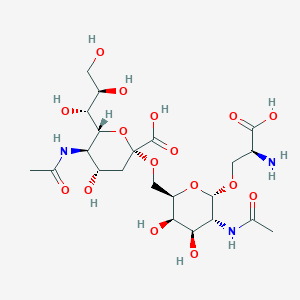

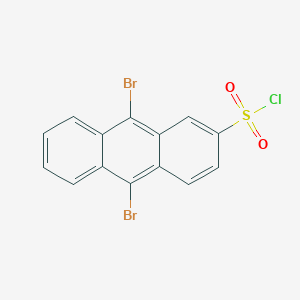

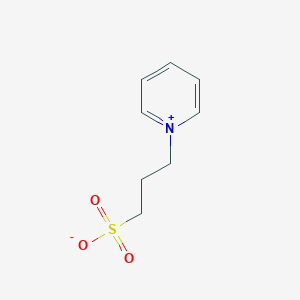

![molecular formula C8H13NO6 B014024 N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide CAS No. 28876-37-1](/img/structure/B14024.png)

N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including acetylation, esterification, and sometimes complex reactions involving specific catalysts or conditions to introduce or modify functional groups within the molecule. For instance, studies have shown the synthesis of novel acetamide derivatives by reacting specific precursors with various substituted acetamides, confirming their structures using spectroscopic methods such as NMR and IR spectra (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using various spectroscopic techniques. 1H NMR, IR spectroscopy, and sometimes X-ray crystallography provide detailed insights into the molecular structure, revealing the positions of hydrogen, carbon, and other atoms within the molecule. These analyses are fundamental for understanding the compound's reactivity and properties (Yu et al., 2014).

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, including condensation, hydroformylation, and reactions with other organic or inorganic compounds to form complex structures. These reactions are influenced by the compound's functional groups, such as hydroxy, keto, and amide groups, which determine its reactivity and interaction with other molecules (Dekeukeleire et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility in various solvents, and crystalline structure, are crucial for their application in synthesis and formulation. These properties are typically determined through experimental measurements and can significantly vary depending on the compound's specific molecular structure (Chi et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity or basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting how these compounds will behave in chemical reactions. For example, the presence of acetamide groups can influence the compound's hydrogen bonding capability, impacting its solubility and reactivity (Chkirate et al., 2019).

Applications De Recherche Scientifique

Biological Effects and Environmental Impact

- Biological Effects of Acetamide Derivatives : A comprehensive review by Kennedy (2001) updated the toxicological profile of acetamide and its derivatives, including dimethyl and methyl acetamides, and formamide. This study delves into the commercial importance of these chemicals and the biological consequences of human exposure, providing a basis for understanding the toxicology of similar compounds (Kennedy, 2001).

Pharmacological Exploration and Environmental Degradation

- Degradation of Pharmaceutical Compounds : Qutob et al. (2022) discuss the advanced oxidation processes (AOPs) for treating acetaminophen in water, leading to the formation of various by-products, including acetamide. This research underscores the environmental pathways and degradation mechanisms of pharmaceuticals, potentially applicable to understanding the environmental fate of related acetamide compounds (Qutob et al., 2022).

Antidepressant Potential and Receptor Agonists

- AMPA Receptor Agonists for Depression Treatment : Yang et al. (2012) emphasize the potential of AMPA receptor agonists, including compounds structurally similar to ketamine, for developing novel antidepressants. This suggests a role for similar acetamide derivatives in exploring new therapeutic avenues (Yang et al., 2012).

Carcinogenic Potential of Analogues

- Evaluation of Thiophene Analogues : Ashby et al. (1978) synthesized and evaluated thiophene analogues of benzidine and 4-aminobiphenyl, including acetamide derivatives, for potential carcinogenicity. This study provides insights into the structural activity relationships and potential health risks of similar compounds (Ashby et al., 1978).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.

Orientations Futures

The future directions of research or applications involving this compound are not available in the sources I found.

Propriétés

IUPAC Name |

N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOPKUOOYNIILV-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(OC1=O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H](OC1=O)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3S,4R,5S)-5-((R)-1,2-Dihydroxyethyl)-4-hydroxy-2-oxotetrahydrofuran-3-YL)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

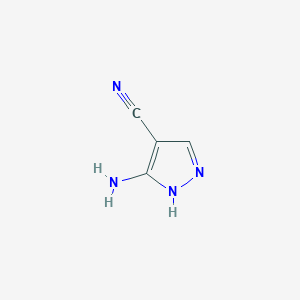

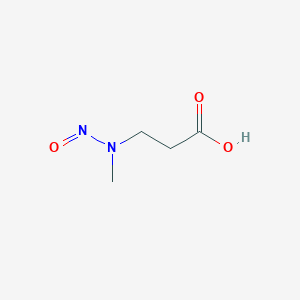

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)